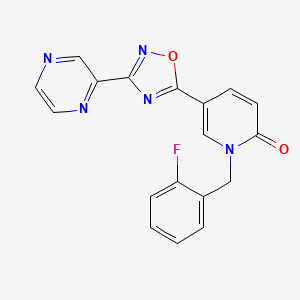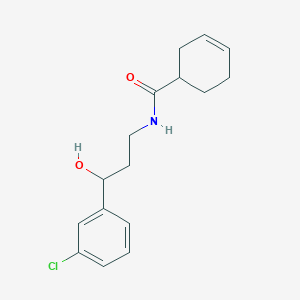
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research as a tool to investigate the role of PI3Ks in different biological systems.
Mecanismo De Acción
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide inhibits PI3Ks by binding to the ATP-binding pocket of the catalytic subunit of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways. Inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, including Akt, mTOR, and S6 kinase.
Biochemical and Physiological Effects
The inhibition of PI3Ks by this compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3Ks leads to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis and autophagy. This compound has also been shown to modulate glucose metabolism and insulin signaling, indicating a potential role in the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has several advantages as a tool for scientific research. It is a specific and potent inhibitor of PI3Ks, and its effects can be easily detected using various biochemical and cellular assays. This compound is also commercially available from various suppliers, making it easily accessible for researchers. However, this compound has some limitations. It is a small molecule inhibitor and may have off-target effects on other enzymes or signaling pathways. In addition, the effects of this compound may vary depending on the cell type or experimental conditions used.
Direcciones Futuras
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been extensively studied in scientific research, but there are still many unanswered questions regarding its effects and mechanisms of action. Future research could focus on the development of more specific and potent inhibitors of PI3Ks, as well as the identification of novel downstream effectors of PI3K signaling. In addition, the role of PI3Ks in different disease models could be further investigated, with the goal of developing new therapeutic strategies for these diseases.
Métodos De Síntesis
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-chlorohydrin to form 3-(3-chlorophenyl)-3-hydroxypropionaldehyde. This intermediate is then converted to the corresponding acid chloride, which is reacted with cyclohexylamine to form the target compound. The synthesis of this compound has been described in several publications, and the compound is commercially available from various suppliers.
Aplicaciones Científicas De Investigación
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been used extensively in scientific research to study the role of PI3Ks in different biological systems. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3Ks in cell signaling, cell growth, apoptosis, autophagy, and metabolism. It has also been used to study the effects of PI3K inhibition in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-8-4-7-13(11-14)15(19)9-10-18-16(20)12-5-2-1-3-6-12/h1-2,4,7-8,11-12,15,19H,3,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNTHPZZOXCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)


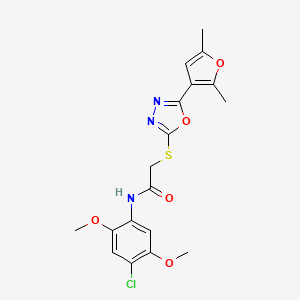
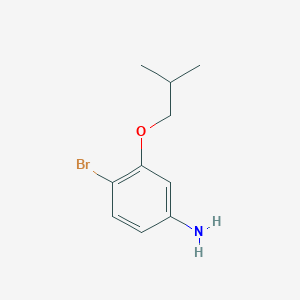
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
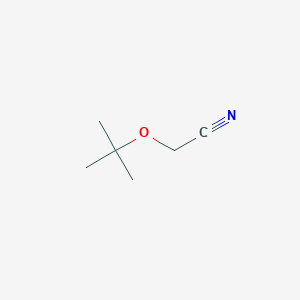

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)
![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)

![ethyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2455136.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)
